molecular formula C13H13NO2 B11891277 4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde

4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde

Cat. No.: B11891277
M. Wt: 215.25 g/mol
InChI Key: VOBIACZYDMTLNU-UHFFFAOYSA-N
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Description

4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde is a quinoline derivative with a methoxy group at the 4th position, and methyl groups at the 6th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminoacetophenone with an aldehyde in the presence of an acid catalyst. For this compound, the specific aldehyde used would be 4-methoxybenzaldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 4-Methoxy-6,8-dimethylquinoline-2-carboxylic acid.

    Reduction: 4-Methoxy-6,8-dimethylquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It can be used in the study of enzyme interactions and as a fluorescent probe.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6,8-dimethylquinoline-2-carbaldehyde
  • 4-Methoxy-6,8-dimethyl-2-quinolinecarboxylic acid
  • 2-Methoxy-6,8-dimethylquinoline

Uniqueness

4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of fluorescent probes or as intermediates in pharmaceutical synthesis .

Biological Activity

4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde is a member of the quinoline family, known for its diverse biological activities and potential applications in pharmaceuticals. This compound features a methoxy group at the 4-position and an aldehyde functionality at the 2-position, contributing to its unique chemical properties. Research into its biological activity focuses on its interactions with various biological targets, including cancer cells and pathogens.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N1O1. Its structure includes:

  • Quinoline Core : A bicyclic structure that contributes to its biological activity.
  • Methoxy Group : Enhances solubility and reactivity.
  • Aldehyde Group : Potentially reactive site for further chemical modifications.

Biological Activities

Research indicates that quinoline derivatives, including this compound, exhibit various biological activities:

  • Anticancer Activity :
    • Several studies have evaluated the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including breast and renal cancers .
    • Mechanisms of action often involve the inhibition of critical enzymes such as cyclooxygenase (COX) and sirtuins, which are implicated in cancer progression .
  • Antimicrobial Properties :
    • Quinoline derivatives have been studied for their antibacterial and antifungal activities. The presence of specific functional groups in this compound may enhance its efficacy against pathogens .
  • Anti-inflammatory Effects :
    • Some studies suggest that quinoline derivatives can inhibit the production of nitric oxide (NO) in inflammatory responses, indicating potential applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of quinoline derivatives:

Case Study 1: Anticancer Activity

A study evaluated a series of quinoline derivatives for their anticancer properties against MCF-7 (breast cancer) cells. The findings indicated that modifications to the quinoline structure significantly affected cytotoxicity levels. Compounds with enhanced lipophilicity showed increased efficacy against cancer cells .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited promising antimicrobial activity against several bacterial strains. The compound's mechanism was linked to its ability to disrupt bacterial cell membranes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

Compound NameStructure CharacteristicsUnique Features
4-Methoxyquinoline Contains a methoxy group but lacks dimethyl groupsSimpler structure; less steric hindrance
6-Methylquinoline Methyl substitution at the 6-positionLacks methoxy group; different biological properties
8-Hydroxyquinoline Hydroxy group at the 8-positionDifferent functional group; potential for different reactivity
4-Aminoquinoline Amino group instead of methoxyIncreased basicity; different interaction profiles

The presence of both methoxy and dimethyl groups in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-methoxy-6,8-dimethylquinoline-2-carbaldehyde

InChI

InChI=1S/C13H13NO2/c1-8-4-9(2)13-11(5-8)12(16-3)6-10(7-15)14-13/h4-7H,1-3H3

InChI Key

VOBIACZYDMTLNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C=O)OC)C

Origin of Product

United States

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